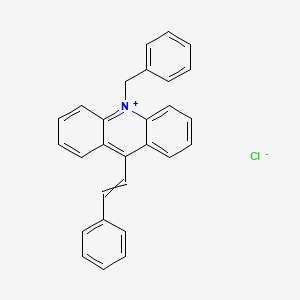
10-Benzyl-9-(2-phenylethenyl)acridin-10-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Benzyl-9-(2-phenylethenyl)acridin-10-ium chloride is a chemical compound known for its unique structure and properties. It is an acridinium derivative, which means it belongs to a class of compounds that are structurally related to acridine. Acridine derivatives are known for their applications in various fields, including medicinal chemistry, due to their biological activities.
Preparation Methods
The synthesis of 10-Benzyl-9-(2-phenylethenyl)acridin-10-ium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Addition of the Phenylethenyl Group: The phenylethenyl group can be added through a Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form the desired alkene.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
10-Benzyl-9-(2-phenylethenyl)acridin-10-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the acridinium ion to its corresponding acridine form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-Benzyl-9-(2-phenylethenyl)acridin-10-ium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives and as a reagent in organic synthesis.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a subject of study in medicinal chemistry.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anticancer agent.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10-Benzyl-9-(2-phenylethenyl)acridin-10-ium chloride involves its interaction with biological molecules. It can intercalate into DNA, disrupting the DNA structure and inhibiting the replication and transcription processes. This property is particularly useful in its anticancer activity, where it can induce apoptosis in cancer cells by interfering with their DNA .
Comparison with Similar Compounds
10-Benzyl-9-(2-phenylethenyl)acridin-10-ium chloride can be compared with other acridine derivatives, such as:
Acridine Orange: A well-known dye used in cell biology for staining nucleic acids.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Proflavine: An acridine derivative with antibacterial properties.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
60023-07-6 |
|---|---|
Molecular Formula |
C28H22ClN |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
10-benzyl-9-(2-phenylethenyl)acridin-10-ium;chloride |
InChI |
InChI=1S/C28H22N.ClH/c1-3-11-22(12-4-1)19-20-24-25-15-7-9-17-27(25)29(21-23-13-5-2-6-14-23)28-18-10-8-16-26(24)28;/h1-20H,21H2;1H/q+1;/p-1 |
InChI Key |
RFNXTZNKIZXWDJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=C3C=CC=CC3=C(C4=CC=CC=C42)C=CC5=CC=CC=C5.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


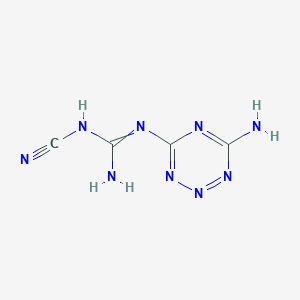


![4-{[3-(Dodecylamino)propyl]amino}butanoic acid](/img/structure/B14597576.png)
![Oxalic acid--1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole (1/1)](/img/structure/B14597577.png)
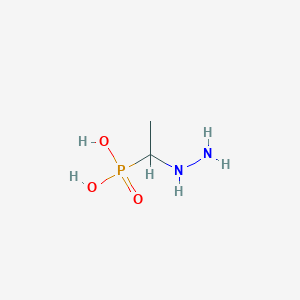
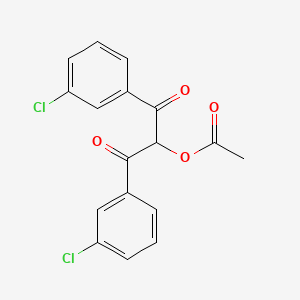
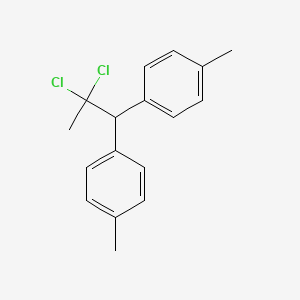
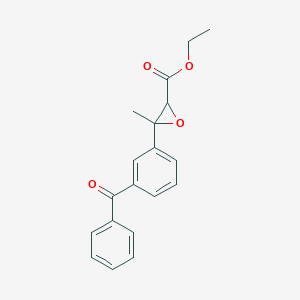
![(2S)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14597596.png)
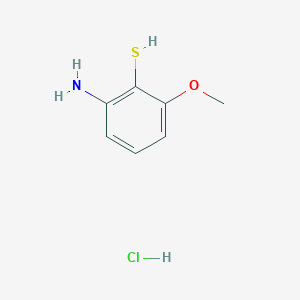
![2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid](/img/structure/B14597618.png)
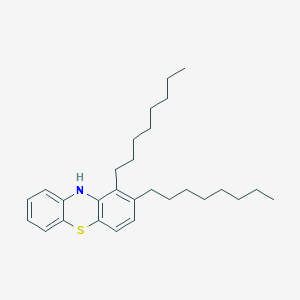
![Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14597628.png)
